8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one
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Overview
Description
8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by a benzene ring fused to an oxazine ring, with a sulfur atom and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the reaction of anthranilic acid derivatives with isothiocyanates. One common method includes the following steps:
Starting Materials: Anthranilic acid or its derivatives and isothiocyanates.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted benzoxazinones.
Scientific Research Applications
8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against serine proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly serine proteases, thereby preventing substrate access and subsequent catalytic activity.
Molecular Pathways: The inhibition of serine proteases can affect various biological pathways, including those involved in inflammation and microbial defense.
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one: Similar structure but contains a sulfur atom in place of the oxygen in the oxazine ring.
4H-3,1-Benzothiazin-4-ones: These compounds also contain a sulfur atom and have been studied for their biological activities.
Uniqueness
8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of both sulfur and oxygen atoms in the heterocyclic ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
773-86-4 |
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Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
8-methyl-2-sulfanylidene-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C9H7NO2S/c1-5-3-2-4-6-7(5)12-9(13)10-8(6)11/h2-4H,1H3,(H,10,11,13) |
InChI Key |
SEXPBSFMTBGATR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC(=S)O2 |
Origin of Product |
United States |
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